molecular formula C10H10N2O4 B2545357 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene CAS No. 1212-20-0

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene

Cat. No.: B2545357
CAS No.: 1212-20-0
M. Wt: 222.2
InChI Key: WFOBQJIBZWZLLZ-UHFFFAOYSA-N
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Description

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene is an organic compound with the molecular formula C10H10N2O4 It is characterized by the presence of nitro groups attached to a benzene ring and a butenyl chain

Preparation Methods

The synthesis of 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene typically involves the nitration of 4-(2-nitrobut-1-en-1-yl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved may include the formation of reactive oxygen species and the subsequent oxidative stress on cellular components .

Comparison with Similar Compounds

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene can be compared with other nitro-substituted benzene derivatives, such as:

    1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene: Similar in structure but with a different alkyl chain length, leading to variations in reactivity and applications.

    1-Fluoro-4-(2-nitro-1-propenyl)benzene:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical behavior .

Properties

IUPAC Name

1-nitro-4-[(E)-2-nitrobut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-7H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOBQJIBZWZLLZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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